Acetamide, N-(4-hydroxy-3-methylphenyl)-
Overview
Description
“Acetamide, N-(4-hydroxy-3-methylphenyl)-” is a chemical compound with the molecular formula C9H11NO2 . It is also known by its IUPAC name “N-(4-hydroxy-3-methylphenyl)acetamide” and has a molecular weight of 165.19 . It is used as an intermediate for azo disperse dye production.
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(4-hydroxy-3-methylphenyl)-” can be represented by the IUPAC Standard InChI:InChI=1S/C9H11NO2/c1-6-5-8(10-7(2)11)3-4-9(6)12/h3-5,12H,1-2H3,(H,10,11)
. This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
Scientific Research Applications
Synthesis and Pharmacological Applications
Chemoselective Acetylation for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation using Novozym 435 as a catalyst has been explored for its production (Magadum & Yadav, 2018).
Green Synthesis of Azo Disperse Dyes
N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dye production, can be synthesized using a novel Pd/C catalyst developed for the hydrogenation process. This synthesis shows high activity and selectivity (Zhang Qun-feng, 2008).
Novel Paracetamol Derivatives
Synthesis of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives has been explored. These compounds show strong binding with BSA and intercalate with CT DNA, suggesting potential pharmacological applications (Raj, 2020).
Catalytic and Chemical Synthesis
Catalytic Hydrogenation in Dye Synthesis
The catalytic hydrogenation process involving N-(3-nitro-4-methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide is crucial for azo disperse dye synthesis (Zhang Qun-feng, 2008).
Synthesis of Complex Coordination Compounds
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity. This synthesis involves hydrogen bonding affecting the self-assembly process (Chkirate et al., 2019).
Synthesis of Orcinolic Derivatives as OH- Indicators
Structures of acetamide derivatives have been synthesized and analyzed, displaying potential as OH- indicators in biochemical applications (Wannalerse et al., 2022).
Biochemical and Medicinal Research
Analgesic Mechanism of Paracetamol Derivatives
The analgesic mechanism of paracetamol (acetaminophen), N-(4-Hydroxyphenyl)acetamide, remains largely unknown, highlighting the need for further research in this area (Toussaint et al., 2010).
Anti-Arthritic Properties
N-(2-hydroxy phenyl) acetamide exhibits anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, suggesting its potential in treating inflammatory diseases (Jawed et al., 2010).
Hepatoprotective Effects
Studies on N-(4-Hydroxyphenyl) acetamide-induced hepatotoxicity demonstrate the potential protective effects of natural compounds like curcumin and α-lipoic acid (Alhusain et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-8(10-7(2)11)3-4-9(6)12/h3-5,12H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIDZQVUWISHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066040 | |
Record name | Acetamide, N-(4-hydroxy-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-hydroxy-3-methylphenyl)- | |
CAS RN |
16375-90-9 | |
Record name | 4-Acetamido-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16375-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylacetaminophen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16375-90-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-hydroxy-3-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-hydroxy-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLACETAMINOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD40BP2DRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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